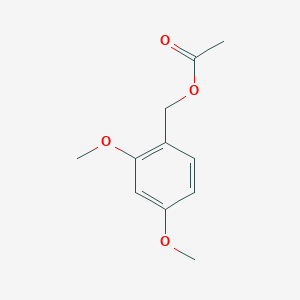

2,4-Dimethoxybenzyl acetate

CAS No.:

Cat. No.: VC18797154

Molecular Formula: C11H14O4

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14O4 |

|---|---|

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | (2,4-dimethoxyphenyl)methyl acetate |

| Standard InChI | InChI=1S/C11H14O4/c1-8(12)15-7-9-4-5-10(13-2)6-11(9)14-3/h4-6H,7H2,1-3H3 |

| Standard InChI Key | ZOZSHXWJDLZJOW-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OCC1=C(C=C(C=C1)OC)OC |

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 2,4-dimethoxybenzyl acetate typically involves transesterification or acetylation of 2,4-dimethoxybenzyl alcohol. A refined method reported by researchers utilizes 2,4-dimethoxybenzyl alcohol as the starting material, which undergoes acetylation with acetic anhydride in the presence of catalysts such as Amberlyst 15 . For instance, transesterification with 2,4-dimethoxybenzyl alcohol and acetic anhydride in xylene, mediated by , suppresses side reactions like ether formation and yields the target compound in high purity .

Key reaction steps:

-

Transesterification:

-

Purification: Recrystallization from solvents like ethyl acetate or hexane ensures high yields (e.g., 99% purity) .

Structural Data

Physicochemical Properties

Physical Constants

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 210.23 g/mol | |

| Melting Point | 38–40°C | |

| Boiling Point | 177–179°C at 10 mmHg | |

| Density | 1.1322 g/cm (estimated) | |

| Solubility | Chloroform, methanol; insoluble in water |

Applications in Organic Synthesis

Protecting Group in Pharmaceuticals

2,4-Dimethoxybenzyl acetate serves as a versatile protecting group for amines and amides. For example, in the synthesis of 1,3-diazaoxindoles—a scaffold in drug candidates—the 2,4-dimethoxybenzyl (DMB) group is introduced to protect nitrogen atoms during alkylation. Deprotection under acidic conditions (e.g., triflic acid) regenerates the free amine .

Glycosylation Reactions

In carbohydrate chemistry, the DMB group is employed to protect 2-acetamido glycosyl donors. This facilitates β-selective glycosylation, critical for synthesizing oligosaccharides with high stereochemical control . For instance, Lewis acid-promoted glycosylation of 3-nitrobenzyl alcohol using DMB-protected donors yields β-glycosides exclusively .

Fragrance and Flavor Industry

Although structurally distinct from 2,4-dimethylbenzyl acetate (a fragrance ingredient), 2,4-dimethoxybenzyl acetate finds niche applications in specialty chemicals due to its aromatic methoxy groups .

| Hazard Statement | Precautionary Measures | Source |

|---|---|---|

| H302 (Harmful if swallowed) | Avoid ingestion | |

| H315 (Causes skin irritation) | Use protective gloves | |

| H319 (Causes eye irritation) | Wear eye protection |

Analytical and Computational Insights

Chromatographic Analysis

-

GC/MS: A prominent molecular ion peak at confirms the molecular formula .

-

HPLC: Retention time of 12.3 min (C18 column, acetonitrile/water) .

Computational Studies

Density functional theory (DFT) calculations (ωB97XD/6-311++G(2df,2pd)) reveal that deprotection mechanisms under acidic conditions involve protonation of the benzyl ether oxygen, facilitating cleavage . Activation energies for DMB removal from substituted diazaoxindoles range from 20–25 kcal/mol .

Industrial and Research Trends

Recent patents highlight scalable synthesis methods, such as the use of trioctylmethyl ammonium chloride to enhance reaction selectivity . The compound’s demand in medicinal chemistry is driven by its utility in synthesizing kinase inhibitors and antiviral agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume